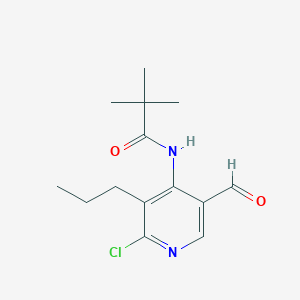

N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide

Description

N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide is a chemical compound with the molecular formula C14H19ClN2O2 and a molecular weight of 282.77 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group, a formyl group, and a propyl group, along with a pivalamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula |

C14H19ClN2O2 |

|---|---|

Molecular Weight |

282.76 g/mol |

IUPAC Name |

N-(2-chloro-5-formyl-3-propylpyridin-4-yl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C14H19ClN2O2/c1-5-6-10-11(17-13(19)14(2,3)4)9(8-18)7-16-12(10)15/h7-8H,5-6H2,1-4H3,(H,16,17,19) |

InChI Key |

ZKBNJHUOVFJZIU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=CN=C1Cl)C=O)NC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide involves several steps. One common synthetic route includes the following steps:

Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials.

Introduction of substituents: The chloro, formyl, and propyl groups are introduced onto the pyridine ring through various substitution reactions.

Formation of the pivalamide moiety: The pivalamide group is attached to the pyridine ring through an amide bond formation reaction.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide can be compared with other similar compounds, such as:

N-(2-chloro-5-formyl-3-methylpyridin-4-yl)pivalamide: This compound has a methyl group instead of a propyl group, which may affect its chemical properties and biological activities.

N-(2-chloro-5-formyl-3-ethylpyridin-4-yl)pivalamide: This compound has an ethyl group instead of a propyl group, leading to differences in its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pivalamide moiety, which confer distinct chemical and biological properties .

Biological Activity

N-(2-chloro-5-formyl-3-propylpyridin-4-yl)pivalamide is a compound of increasing interest in medicinal chemistry due to its significant biological activity. This article explores its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClN3O, with a molecular weight of 267.74 g/mol. The compound features a pyridine ring substituted with a chloro and formyl group, along with a pivalamide moiety. This unique structure contributes to its biological activity, particularly in the fields of antimicrobial and anticancer research.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Potential : The compound has shown promise in inhibiting the growth of certain cancer cell lines, indicating potential as an anticancer agent.

- Mechanisms of Action : Ongoing research aims to elucidate the specific pathways through which this compound exerts its effects on biological systems.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacteria | |

| Anticancer | Inhibits growth in cancer cell lines | |

| Mechanism | Under investigation |

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- Antimicrobial Studies : In vitro assays demonstrated that the compound exhibits bactericidal effects against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections.

- Cancer Cell Line Studies : A study evaluating the compound's effect on various cancer cell lines revealed that it significantly reduces cell viability in a dose-dependent manner. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Binding Affinity Studies : Interaction studies have shown that this compound binds effectively to certain biological macromolecules, which may play a role in its pharmacodynamics.

Table 2: Summary of Research Findings

| Study Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Cancer Cell Lines | Induces apoptosis; reduces viability | |

| Binding Studies | Significant binding to biological macromolecules |

Future Directions

While initial findings are promising, further research is essential to fully elucidate the mechanisms by which this compound exerts its biological effects. Future studies should focus on:

- In vivo Studies : To assess the efficacy and safety profile in living organisms.

- Mechanistic Studies : To clarify the pathways involved in its antimicrobial and anticancer activities.

- Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.